Telmisartan - 144701-48-4

Telmisartan

Catalog Number: EVT-283993
CAS Number: 144701-48-4
Molecular Formula: C33H30N4O2
Molecular Weight: 514.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Telmisartan is a synthetically derived compound classified as an angiotensin II type 1 receptor blocker (ARB). [, , , ] In scientific research, it serves as a valuable tool for investigating various physiological and pathological processes, particularly those related to the renin-angiotensin system (RAS) and peroxisome proliferator-activated receptor gamma (PPARγ). [, , ]

Synthesis Analysis

One method of synthesizing Telmisartan involves the reaction of 4'-(bromomethyl)biphenyl-2-carboxylic acid with 2-n-propyl-4-methyl-6-(1H-1,2,3,4-tetrazol-5-yl)benzimidazole. This reaction is typically conducted in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as a solvent. []

Molecular Structure Analysis

Telmisartan is characterized by a biphenyl moiety linked to a benzimidazole ring system, which incorporates a tetrazole substituent. [, ] This unique structure contributes to its high affinity for the AT1 receptor and its partial agonistic activity towards PPARγ. []

Mechanism of Action

Telmisartan primarily exerts its effects by binding to the AT1 receptor, blocking the actions of angiotensin II. [, , ] This blockade disrupts the RAS cascade, leading to vasodilation and reduced aldosterone secretion. [] Additionally, Telmisartan exhibits partial agonistic activity towards PPARγ, a nuclear receptor involved in glucose and lipid metabolism. [, , ] This activation modulates gene expression, influencing adipocyte differentiation, insulin sensitivity, and inflammatory responses. [, ]

Physical and Chemical Properties Analysis

Cardiovascular Research

Telmisartan has been extensively studied for its potential in treating cardiovascular diseases, beyond its antihypertensive effects. [, , ] Studies have explored its role in:

  • Endothelial dysfunction: Telmisartan demonstrates protective effects on endothelial cells, potentially improving vascular function. [, , ]
  • Cardiac remodeling: Research suggests that Telmisartan might attenuate cardiac fibrosis, a key process in heart failure development. [, ]
  • Atherosclerosis: Studies investigate whether Telmisartan influences the development and progression of atherosclerosis, a major cardiovascular disease. [, ]

Metabolic Research

Telmisartan's partial agonism of PPARγ has sparked interest in its potential for treating metabolic disorders. [, , ] Research focuses on its effects on:

  • Insulin resistance: Studies assess Telmisartan's ability to improve insulin sensitivity and glucose homeostasis. [, , ]
  • Non-alcoholic fatty liver disease (NAFLD): Research investigates Telmisartan's potential to reduce hepatic steatosis and inflammation in NAFLD models. []

Neurological Research

Emerging evidence suggests that Telmisartan might have neuroprotective properties. [, ] Studies explore its potential in:

  • Alzheimer's disease: Research investigates whether Telmisartan impacts cognitive decline and amyloid-beta pathology in Alzheimer's models. []
  • Parkinson's disease: Telmisartan's effects on alpha-synuclein aggregation and neurotoxicity are being studied in Parkinson's models. []
  • Glaucoma: Research investigates whether Telmisartan protects retinal ganglion cells from degeneration in glaucoma models. []
Applications
  • Inflammation: Telmisartan has demonstrated anti-inflammatory properties in different experimental models. [, , ]
  • Angiogenesis: Research explores Telmisartan's potential to modulate angiogenesis, the formation of new blood vessels. []
  • Renal fibrosis: Studies investigate Telmisartan's effects on renal fibrosis, a hallmark of chronic kidney disease. [, ]

Hydrochlorothiazide (HCTZ)

  • Relevance: Hydrochlorothiazide is often co-administered with Telmisartan in fixed-dose combinations to achieve synergistic antihypertensive effects. Studies have shown that this combination is clinically superior to Telmisartan alone in patients with mild to moderate hypertension who do not respond adequately to Telmisartan monotherapy. The addition of Hydrochlorothiazide to Telmisartan achieves significant reductions in blood pressure, particularly in those who did not respond well to Telmisartan alone. [, , , , ]

Metformin

    Y-27632

    • Relevance: In vitro studies exploring potential treatments for Parkinson's disease found that both Telmisartan and Y-27632 demonstrated neuroprotective effects in a genetic model of the disease. Both compounds independently reduced α-synuclein-induced toxicity in human neuroglioma cells. Notably, co-administration of Telmisartan and Y-27632 resulted in a synergistic effect, significantly enhancing cell viability and underscoring their potential as disease-modifying agents. []

    Amlodipine

    • Relevance: Fixed-dose combinations of Telmisartan/Amlodipine are frequently prescribed for hypertension management. Research indicates that this combination effectively reduces blood pressure and improves lipid control in patients with both hypertension and dyslipidemia. Clinical trials comparing Telmisartan/Amlodipine to Telmisartan/Hydrochlorothiazide have shown similar efficacy in blood pressure reduction, but Amlodipine has a higher incidence of edema as a side effect. [, , , , ]

    Rosuvastatin

    • Relevance: Clinical studies have investigated the efficacy and safety of co-administering Telmisartan/Amlodipine with Rosuvastatin in individuals with hypertension and dyslipidemia. Findings reveal that this triple combination effectively reduces blood pressure and significantly improves lipid control, suggesting its potential as a comprehensive treatment strategy for managing both conditions. [, ]

    Ramipril

      Pioglitazone

      • Relevance: Comparative studies investigating the treatment of endometriosis-like lesions in a mouse model have highlighted the efficacy of both Telmisartan and Pioglitazone. While Pioglitazone, a full PPARγ agonist, showed some inhibitory effects on lesion vascularization and growth, Telmisartan, with its dual action of AT1R blockade and partial PPARγ agonism, demonstrated superior efficacy. This suggests that the combined effects of Telmisartan contribute to its enhanced therapeutic potential in managing endometriosis. []

      Losartan

      • Relevance: Comparative research in both clinical and preclinical settings has explored the efficacy and mechanisms of action of Telmisartan and Losartan. In a clinical trial involving hypertensive patients with diabetic nephropathy (AMADEO Study), Telmisartan demonstrated greater effectiveness in reducing proteinuria compared to Losartan. In preclinical studies using a mouse model of renal injury, Telmisartan exhibited stronger renoprotective effects than Losartan, primarily attributed to its partial PPARγ agonism. This suggests that Telmisartan's additional pharmacological activity may contribute to its enhanced efficacy in specific patient populations. [, ]

      Valsartan

      • Relevance: Comparative studies have explored the effects of Telmisartan and Valsartan on human aortic vascular smooth muscle cell (HASMC) proliferation. While Telmisartan inhibited HASMC proliferation in a dose-dependent manner, Valsartan exhibited minimal effects. This difference is attributed to Telmisartan's dual mechanism of action, involving both AT1 receptor blockade and partial PPARγ activation. Additionally, Telmisartan upregulated angiotensin II type 2 (AT2) receptor expression to a greater extent than Valsartan, further contributing to its antiproliferative properties. []

      Candesartan

      • Relevance: In a study investigating the gastroprotective effects of Telmisartan, Candesartan was used as a comparator drug. The study aimed to understand the role of PPARγ agonistic activity in Telmisartan's gastroprotective effects. Candesartan, with its lower PPARγ affinity compared to Telmisartan, exhibited weaker gastroprotective effects, suggesting that the PPARγ-inducing property of Telmisartan might contribute to its superior efficacy in protecting against gastric ulcers. []

      Simvastatin

      • Relevance: Studies have shown that both Telmisartan and Simvastatin independently increase the number and function of endothelial progenitor cells (EPCs), which contribute to endothelial repair and vascular health. Co-administration of Telmisartan and Simvastatin led to a synergistic enhancement of EPC count, function, and re-endothelialization after carotid injury. This synergistic effect highlights their potential as a combination therapy for improving endothelial function and potentially reducing cardiovascular risk. []

      Ebastine

      • Relevance: A study in rats investigated the drug-drug interactions between Telmisartan and Ebastine. Results showed that co-administration with Telmisartan increased the peak concentration and systemic exposure of Ebastine, likely due to Telmisartan's inhibitory effect on P-gp. While Telmisartan also inhibited the metabolism of Ebastine to hydroxyebastine, this effect was overridden by the enhanced absorption. The study concluded that despite these interactions, no significant clinical consequences were expected due to no change in the pharmacokinetic parameters of carebastine, the active metabolite of Ebastine. []

      Imidapril

      • Relevance: In an in vitro study, the combined effects of Telmisartan and Imidapril were investigated on high glucose- or antimycin A-induced cell damage in human renal proximal tubular epithelial cells (RPTECs). The study found that both Telmisartan and Imidapril independently attenuated cell damage, but their combination did not show any additional benefit compared to either drug alone. []

      Properties

      CAS Number

      144701-48-4

      Product Name

      Telmisartan

      IUPAC Name

      2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid

      Molecular Formula

      C33H30N4O2

      Molecular Weight

      514.6 g/mol

      InChI

      InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)

      InChI Key

      RMMXLENWKUUMAY-UHFFFAOYSA-N

      SMILES

      CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C

      Solubility

      Practically insoluble
      Practically insoluble in water and in the pH range of 3 to 9
      Sparingly soluble in strong acid (except insoluble in hydrochloric acid) and soluble in strong base.
      3.50e-03 g/L

      Synonyms

      4'-((1,4'-dimethyl-2'-propyl(2,6'-bi-1H-benzimidazol)-1'-yl)methyl)-(1,1'-biphenyl)-2-carboxylic acid
      BIBR 277
      BIBR-277
      Micardis
      Pritor
      telmisartan

      Canonical SMILES

      CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.